molecular formula C5H5N3O3 B12871223 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime

Katalognummer: B12871223
Molekulargewicht: 155.11 g/mol
InChI-Schlüssel: GVBKGSDXUUDQSZ-YPCIICBESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Analyse Chemischer Reaktionen

Types of Reactions

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the hydroxyimino and carbaldehyde oxime groups.

    Thiadiazole: Another five-membered heterocycle with sulfur and nitrogen atoms.

    Oxadiazole: A heterocycle containing two nitrogen atoms and one oxygen atom.

Uniqueness

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is unique due to its specific functional groups, which impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H5N3O3

Molekulargewicht

155.11 g/mol

IUPAC-Name

(NE)-N-[[3-[(E)-hydroxyiminomethyl]-1,2-oxazol-5-yl]methylidene]hydroxylamine

InChI

InChI=1S/C5H5N3O3/c9-6-2-4-1-5(3-7-10)11-8-4/h1-3,9-10H/b6-2+,7-3+

InChI-Schlüssel

GVBKGSDXUUDQSZ-YPCIICBESA-N

Isomerische SMILES

C1=C(ON=C1/C=N/O)/C=N/O

Kanonische SMILES

C1=C(ON=C1C=NO)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.